molecular formula C16H19N2NaO6S3 B013659 Sodium 5-((2-(3-((methylthio)sulfonyl)propanamido)ethyl)amino)naphthalene-1-sulfonate CAS No. 359436-83-2

Sodium 5-((2-(3-((methylthio)sulfonyl)propanamido)ethyl)amino)naphthalene-1-sulfonate

Cat. No. B013659
M. Wt: 454.5 g/mol
InChI Key: FODFVVVPDXOYHW-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of similar sulfonate compounds often involves multi-step reactions starting from naphthalene derivatives. A representative synthesis includes the conversion of 1-naphthalenethiol to its ethylthioether, followed by sulfonation, isolation as the sodium salt, and subsequent reactions leading to the desired sulfonamide compound. The overall yields for these processes are reported to be in the range of 50–60 percent (Daub & Whaley, 1976). Another method includes using 1-naphthaleneamide-5-sulfonic acid as a raw material to synthesize a series of compounds with structures confirmed by MS and IR (Zhao Gui-sen, 2005).

Molecular Structure Analysis

The molecular structure of sulfonate compounds and their derivatives can be extensively analyzed using techniques like NMR and X-ray diffraction. These studies provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups. For instance, compounds with naphthalene sulfonate moieties have been characterized to understand their molecular geometry, confirming structures through various spectroscopic methods (G. Kotan et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving sulfonate compounds include substitutions, eliminations, and additions. These reactions are influenced by the electronic and steric properties of the sulfonate group and its surrounding functional groups. The reactivity can be modified through various conditions, leading to a range of products suitable for further chemical transformations. For example, sodium 4-decyl naphthalene sulfonate shows particular behavior in mixed micelles, indicating specific interactions at the molecular level that influence its reactivity and properties (Xiao Yan Yang et al., 2004).

Physical Properties Analysis

The physical properties of sulfonate compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined by the compound's molecular structure and the nature of its functional groups. Studies on the adsorption of sodium 4-ethyl naphthalene-1-sulfonate on surfaces reveal ordered adlayer structures, demonstrating the compound's interaction with metal surfaces and its potential for creating organized molecular assemblies (Xiu-li Yin et al., 2003).

Chemical Properties Analysis

The chemical properties of sulfonate compounds, including their reactivity, stability, and interactions with other molecules, are key to their application in synthesis and industry. The ability of these compounds to undergo specific chemical reactions makes them valuable as intermediates in the synthesis of various organic molecules. For example, the synthesis and property analysis of sodium-2-(N-hexadecyl) amino ethyl sulfonate reveal its potential as a surfactant, indicating the wide range of functionalities that sulfonate compounds can offer (Xu Pei-yuan, 2008).

Scientific Research Applications

Degradation Studies

Sodium 1-amino-5-naphthalene sulfonate (1A5NS), a related compound, has been studied for its degradation process under sunlight and UV-lamp irradiations. Both sunlight and UV-lamp destroy the chemical, leading to major degradation products with similar m/z ratios. This research highlights the susceptibility of such compounds to environmental factors and their degradation pathways (Gianotti et al., 2007).

Analytical Methods

A high performance liquid chromatographic (HPLC) method was developed for determining 2-diazonaphthoquinone-5-sulphonic acid phenyl ester (DNQ), using 5-Amino naphthalene-1-sulphonic acid sodium salt as an internal standard. This showcases the role of similar compounds in analytical chemistry for measurement and quality control processes (Reddy et al., 2006).

Adsorption and Interactions with Materials

The interactions of benzene and naphthalene sulfonates with activated carbon cloth (ACC) during adsorption from aqueous solutions were studied. This research is significant in understanding how similar compounds interact with materials, which is vital for environmental cleanup and filtration technologies (Ayranci & Duman, 2010).

Polymer Science Applications

Novel sulfonated copolyimide membranes were prepared using a monomer containing ether, sulfone, and bulky naphthyl groups, demonstrating the utility of such compounds in developing advanced materials for specific applications like fuel cells (Mehdipour-Ataei et al., 2008).

Surface Science

The adsorption of sodium 4-ethyl naphthalene-1-sulfonate on Cu(111) was studied by cyclic voltammetry and in situ scanning tunneling microscopy, revealing detailed insights into molecular arrangements and interactions at surfaces. This kind of study is crucial for understanding surface chemistry and developing new materials (Yin et al., 2003).

Bioactive Compounds Synthesis

The synthesis and antibacterial activity of various compounds including sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate were studied, demonstrating the role of such compounds in medicinal chemistry (El-Sayed, 2006).

Safety And Hazards

  • Environmental Impact : Its sulfonate nature suggests that it may persist in aquatic environments. Proper disposal methods are crucial to prevent environmental contamination .

Future Directions

  • Environmental Remediation : Assessing its effectiveness in wastewater treatment or pollutant removal .

properties

IUPAC Name

sodium;5-[2-(3-methylsulfanylsulfonylpropanoylamino)ethylamino]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S3.Na/c1-25-26(20,21)11-8-16(19)18-10-9-17-14-6-2-5-13-12(14)4-3-7-15(13)27(22,23)24;/h2-7,17H,8-11H2,1H3,(H,18,19)(H,22,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIRLTHMTXKLMT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSS(=O)(=O)CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N2NaO6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-((2-(3-((methylthio)sulfonyl)propanamido)ethyl)amino)naphthalene-1-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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